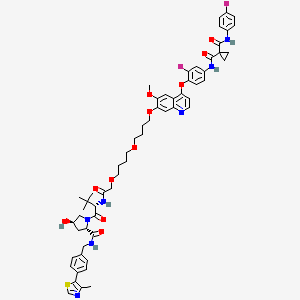
SJFalpha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SJFalpha is a potent and selective degrader of the p38 alpha mitogen-activated protein kinase. It is a member of the PROTAC (Proteolysis Targeting Chimera) class of compounds, which are designed to target and degrade specific proteins within cells. This compound is particularly notable for its high selectivity and potency in degrading p38 alpha, with minimal effects on other isoforms such as p38 beta, p38 gamma, and p38 delta .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SJFalpha involves the conjugation of a multikinase inhibitor, foretinib, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase via a linker. The synthetic route typically includes the following steps:
Synthesis of the Foretinib Derivative: Foretinib is modified to introduce functional groups that can be used for conjugation.
Synthesis of the VHL Ligand: The ligand for VHL is synthesized separately, often involving multiple steps to ensure high purity and functionality.
Conjugation: The foretinib derivative and the VHL ligand are linked together using a bifunctional linker. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. This involves optimizing reaction conditions, using high-throughput synthesis techniques, and ensuring stringent quality control measures to maintain the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
SJFalpha primarily undergoes the following types of reactions:
Degradation: this compound induces the degradation of p38 alpha by recruiting it to the VHL E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.
Binding Interactions: This compound binds selectively to p38 alpha and the VHL E3 ligase, forming a ternary complex that facilitates the degradation process
Common Reagents and Conditions
Reagents: Foretinib, VHL ligand, bifunctional linker, solvents such as dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal binding and degradation activity
Major Products
The major product of the reaction involving this compound is the ubiquitinated form of p38 alpha, which is subsequently degraded by the proteasome .
Scientific Research Applications
SJFalpha has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the degradation of p38 alpha and other proteins.
Biology: Employed in cellular studies to investigate the role of p38 alpha in various signaling pathways.
Medicine: Potential therapeutic applications in diseases where p38 alpha is implicated, such as inflammatory diseases and certain cancers.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets
Mechanism of Action
SJFalpha exerts its effects by forming a ternary complex with p38 alpha and the VHL E3 ubiquitin ligase. This complex facilitates the ubiquitination of p38 alpha, marking it for degradation by the proteasome. The molecular targets involved include the kinase domain of p38 alpha and the VHL binding domain .
Comparison with Similar Compounds
Similar Compounds
dBET1: A PROTAC that targets BET proteins for degradation.
ARV-825: A heterobifunctional PROTAC that recruits BRD4 to the E3 ubiquitin ligase cereblon.
Gefitinib-based PROTAC 3: Targets epidermal growth factor receptor (EGFR) for degradation
Uniqueness
SJFalpha is unique in its high selectivity and potency for degrading p38 alpha, with minimal off-target effects on other p38 isoforms and related kinases. This specificity makes it a valuable tool for studying p38 alpha-related pathways and potential therapeutic applications .
Properties
Molecular Formula |
C59H67F2N7O11S |
|---|---|
Molecular Weight |
1120.3 g/mol |
IUPAC Name |
1-N'-[3-fluoro-4-[7-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]butoxy]butoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C59H67F2N7O11S/c1-36-52(80-35-64-36)38-12-10-37(11-13-38)32-63-54(71)46-29-42(69)33-68(46)55(72)53(58(2,3)4)67-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-62-45)79-48-19-18-41(28-44(48)61)66-57(74)59(21-22-59)56(73)65-40-16-14-39(60)15-17-40/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H,63,71)(H,65,73)(H,66,74)(H,67,70)/t42-,46+,53-/m1/s1 |
InChI Key |
GXDYWQXTEYENEU-WFYKIECOSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOCCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOCCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


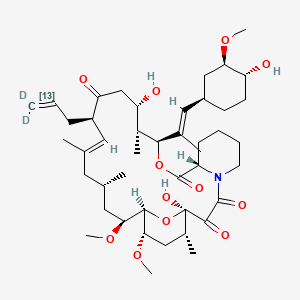

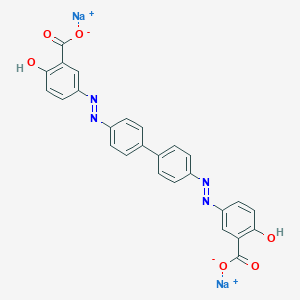

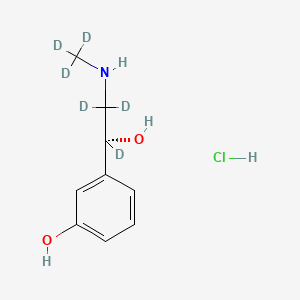
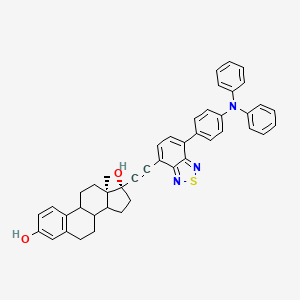
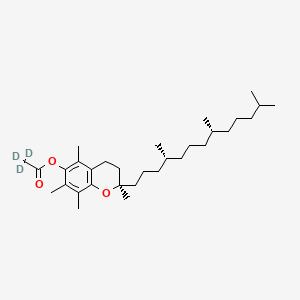
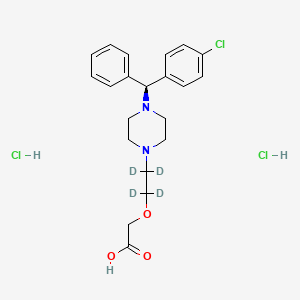
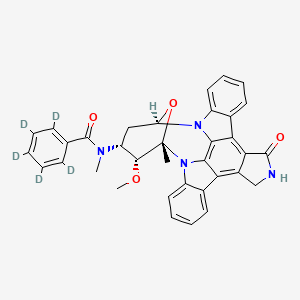
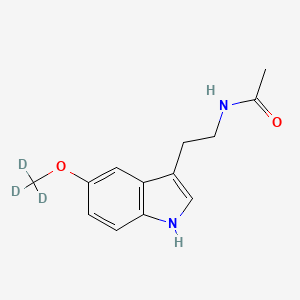
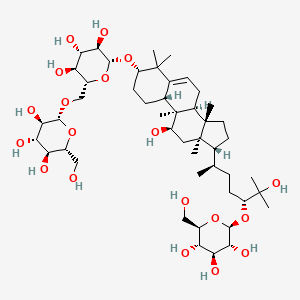
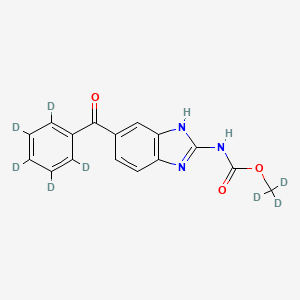

![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
